3-(Oxan-4-yl)pyrrolidine
Overview
Description
3-(Oxan-4-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring fused with a tetrahydropyran ring
Scientific Research Applications
3-(Oxan-4-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
The future directions for “3-(Oxan-4-yl)pyrrolidine” could involve further exploration of its potential applications in drug discovery, organic synthesis, and material science. Additionally, more research could be conducted to understand its mechanism of action and to develop new synthetic strategies .
Mechanism of Action
Target of Action
It’s known that pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring is a common feature in bioactive molecules with target selectivity .
Mode of Action
The pyrrolidine ring and its derivatives are known to interact with their targets in a way that depends on the spatial orientation of substituents and the different stereoisomers . This can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
Pyrrolidine derivatives are known to exhibit a wide range of important activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxan-4-yl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybutanal with pyrrolidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as toluene or ethanol, with a catalyst like p-toluenesulfonic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(Oxan-4-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxan-4-yl-pyrrolidine derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxan-4-yl-pyrrolidine derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the original compound with fewer oxygen atoms.
Substitution: Substituted pyrrolidine derivatives with various functional groups.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the oxan ring.
Tetrahydropyran: Lacks the pyrrolidine ring but shares the oxan structure.
Pyrrolizidine: Contains a fused pyrrolidine ring but with different structural features.
Uniqueness: 3-(Oxan-4-yl)pyrrolidine is unique due to its fused ring structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(oxan-4-yl)pyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-10-7-9(1)8-2-5-11-6-3-8/h8-10H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTIBHODBZZLTHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1247566-45-5 | |
Record name | 3-(oxan-4-yl)pyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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